molecular formula C9H9N3O2 B3057343 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione CAS No. 79491-05-7

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B3057343
CAS RN: 79491-05-7
M. Wt: 191.19 g/mol
InChI Key: HHMLQRYQRQDWTA-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione, also known as MPTD, is a heterocyclic compound that has gained attention due to its potential applications in scientific research. MPTD is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Polycondensation Reactions

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione is involved in polycondensation reactions. For example, it has been used in the synthesis of novel polyureas through microwave-assisted polycondensation with diisocyanates. This process is characterized by rapid polycondensation compared to conventional methods, and the resulting polyureas demonstrate a range of physical properties and structural characteristics (Mallakpour & Rafiee, 2004).

Polymer Synthesis

The compound plays a role in the synthesis of polymers with unique properties. A study demonstrated its use in the preparation of photoactive polyamides. This involves its reaction with various compounds to form polyamides with specific inherent viscosities and properties, suitable for fluorimetric studies (Mallakpour & Rafiee, 2007).

Solid-State Polymerization

It is also used in solid-state polymerization processes. A study described the solid-state thermal polymerization of 4-(4-dimethylaminophenyl)-1,2,4-triazolidine-3,5-dione with diisocyanates, offering a solvent-free method for polyurea synthesis. This method resulted in high yields and a range of inherent viscosities, providing an alternative to conventional polycondensation methods (Mallakpour & Rafiee, 2008).

Photocatalytic Degradation Studies

The compound is also relevant in photocatalytic degradation studies. Research on its degradation mechanism using TiO2 photocatalysis revealed insights into the primary degradation mechanism of triazolidine derivatives, contributing to understanding pollutant degradation in water (Guillard et al., 2002).

Antimicrobial and Antioxidant Activities

Furthermore, derivatives of 4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione have been evaluated for antimicrobial and antioxidant activities. Research in this area involves synthesizing and testing various derivatives for their effectiveness against different bacterial and fungal strains, providing a pathway for the development of new antimicrobial agents (Adibi et al., 2012).

properties

IUPAC Name

4-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMLQRYQRQDWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402003
Record name p-methyl-4-phenylurazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylphenyl)-1,2,4-triazolidine-3,5-dione

CAS RN

79491-05-7
Record name p-methyl-4-phenylurazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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